molecular formula C15H10ClIO4 B2358546 4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate CAS No. 944666-73-3

4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate

Cat. No. B2358546
CAS RN: 944666-73-3
M. Wt: 416.6
InChI Key: OCDLULSDBRRLCD-UHFFFAOYSA-N
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Description

4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate is a chemical compound with the molecular formula C15H10ClIO4 . It has a molecular weight of 416.6. This compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for 4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate is 1S/C15H11ClO4/c1-19-14-8-10 (9-17)6-7-13 (14)20-15 (18)11-4-2-3-5-12 (11)16/h2-9H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate is a powder . It has a melting point of 91-92 degrees Celsius .

Scientific Research Applications

Liquid Crystalline Properties

  • Research has been conducted on compounds similar to "4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate," focusing on their synthesis and liquid crystalline properties. These studies are significant for the development of novel liquid crystalline compounds with potential applications in displays and optical devices (Thaker et al., 2012).

Crystal Structure Analysis

  • Studies involving compounds with structural similarities to "4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate" have been conducted to understand their crystal structures. This research is crucial for advancing our understanding of molecular interactions and properties (Trilleras et al., 2009).

Tubulin Polymerization Inhibition

  • Certain derivatives of methoxy-substituted phenyl compounds, which are structurally related to "4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate," have been studied for their potential to inhibit tubulin polymerization. This research contributes to the development of new cytostatic agents (Gastpar et al., 1998).

Synthetic Chemistry

  • The compound has been used in various synthetic chemistry applications, particularly in the preparation and study of other complex organic molecules. This research enhances our understanding of synthetic methods and chemical reactivity (Ruel et al., 2003).

Antimicrobial Activity

  • Derivatives of 4-formyl-2-methoxyphenyl compounds have been synthesized and evaluated for their antimicrobial activities. This research is important for the development of new antimicrobial agents (Noolvi et al., 2016).

Catalysis in Organic Reactions

  • Research has been done on compounds related to "4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate" in the context of their use as catalysts or intermediates in organic reactions. This research contributes to the advancement of catalytic processes in organic chemistry (Potkin et al., 2009).

Material Science

  • Studies have also been conducted on related compounds for their applications in material science, particularly in tuning optical properties and enhancing emission in solid-state materials (Li et al., 2002).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. For example, H302 means harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, and H335 may cause respiratory irritation . There are several precautionary statements associated with the compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent specific precautions that should be taken when handling the compound .

properties

IUPAC Name

(4-formyl-2-iodo-6-methoxyphenyl) 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClIO4/c1-20-13-7-9(8-18)6-12(17)14(13)21-15(19)10-4-2-3-5-11(10)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDLULSDBRRLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClIO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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